Cas no 5926-55-6 (3-(furan-2-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole)
5926-55-6 structure
Product Name:3-(furan-2-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
Numero CAS:5926-55-6
MF:C23H17N3OS
MW:383.465583562851
CID:1617159
PubChem ID:588105
Update Time:2025-04-21
3-(furan-2-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(furan-2-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
- 3-(2-Furyl)-5-[(1-naphthylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
- 3-Furan-2-yl-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-4H-[1,2,4]triazole
- 4H-1,2,4-Triazole, 3-(2-furanyl)-5-[(1-naphthalenylmethyl)thio]-4-phenyl-
- 3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazole
- 3-(furan-2-yl)-5-{[(naphthalen-1-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole
- HMS667M18
- BIM-0037733.P001
- 3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole
- 5926-55-6
- ChemDiv1_028442
- 3-(2-Furyl)-5-[(1-naphthylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole #
- STK733331
- MixCom6_000634
- SR-01000535361
- DTXSID20343188
- RXGLOZHXBFAPAH-UHFFFAOYSA-N
- 3-(Furan-2-yl)-5-((naphthalen-1-ylmethyl)thio)-4-phenyl-4H-1,2,4-triazole
- SR-01000535361-1
- AKOS001749115
- CBMicro_037754
-
- Inchi: 1S/C23H17N3OS/c1-2-11-19(12-3-1)26-22(21-14-7-15-27-21)24-25-23(26)28-16-18-10-6-9-17-8-4-5-13-20(17)18/h1-15H,16H2
- Chiave InChI: RXGLOZHXBFAPAH-UHFFFAOYSA-N
- Sorrisi: S(C1=NN=C(C2=CC=CO2)N1C1C=CC=CC=1)CC1=CC=CC2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 383.10941
- Massa monoisotopica: 383.109
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 28
- Conta legami ruotabili: 5
- Complessità: 500
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.4
- Superficie polare topologica: 69.2Ų
Proprietà sperimentali
- Densità: 1.27
- Punto di ebollizione: 617.5°C at 760 mmHg
- Punto di infiammabilità: 327.3°C
- Indice di rifrazione: 1.689
- PSA: 43.85
3-(furan-2-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole Letteratura correlata
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
5926-55-6 (3-(furan-2-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti